molecular formula C18H23N3 B031073 N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine CAS No. 57718-47-5

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Cat. No.: B031073
CAS No.: 57718-47-5
M. Wt: 281.4 g/mol
InChI Key: MHXACMFKKGZLNW-UHFFFAOYSA-N
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Description

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known by its CAS number 57718-47-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3C_{18}H_{23}N_3. The compound features a piperidine ring substituted with a benzyl group and an amine functional group, which contributes to its biological activity.

This compound interacts with various biological targets, primarily through:

  • Sigma Receptors : Research indicates that this compound exhibits high affinity for sigma receptors, particularly sigma-1 receptors (Ki values around 3.90 nM), while showing lower affinity for sigma-2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in neuropharmacology.
  • Neurotransmitter Systems : The compound may modulate neurotransmitter systems, influencing dopamine and serotonin pathways, which are crucial in various neurological conditions.

1. Antidepressant and Anxiolytic Effects

Studies have demonstrated that compounds similar to this compound can exhibit antidepressant and anxiolytic effects through their action on sigma receptors. The modulation of these receptors may lead to enhanced mood regulation and reduced anxiety levels.

2. Anticancer Potential

Recent investigations into the anticancer properties of piperidine derivatives have shown promise. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that:

  • Substituents on the Aromatic Ring : The presence of electron-withdrawing groups typically enhances sigma receptor affinity. For example, halogen substitutions have been shown to increase binding affinity for sigma receptors .
  • Piperidine Modifications : Alterations to the piperidine ring can also impact the compound's pharmacological profile, affecting both potency and selectivity towards specific receptors.

Case Study 1: Sigma Receptor Binding

A study involving the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that structural modifications significantly affected binding affinities at sigma receptors. The findings highlighted the importance of substituent position on the aromatic ring in enhancing receptor selectivity .

Case Study 2: Anticancer Activity

In vitro studies have shown that piperidine derivatives exhibit cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via sigma receptor pathways .

Toxicological Profile

Preliminary toxicological assessments indicate that this compound may cause respiratory irritation and skin sensitization upon exposure . Further studies are necessary to fully elucidate its safety profile.

Properties

IUPAC Name

2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXACMFKKGZLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973309
Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57718-47-5
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57718-47-5
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Record name N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine
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Record name 57718-47-5
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Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
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Record name N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

A solution of 31 parts of N-(2-nitrophenyl)-1-(phenylmethyl)-4-piperidinamine in 160 parts of tetrahydrofuran is hydrogenated at normal pressure and at a temperature of 40° C, with 20 parts of Raney nickel catalyst. After the calculated amount of hydrogen is taken up (3 moles) hydrogenation is stopped. The catalyst is filtered off and from the filtrate the solvent is evaporated. The solid residue is washed with 160 parts of 2,2'-oxybispropane, to yield 22 parts of N-[1-(phenylmethyl)-4-piperidinyl]-1,2-benzenediamine; mp. 112°-113° C. On concentrating the filtrate to about one quarter of its volume a second crop of 2.5 parts of N-[1-(phenylmethyl)-4-piperidinyl]-1,2-benzenediamine is obtained; mp. 108°-109° C.
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Synthesis routes and methods II

Procedure details

To a solution of 1.0 g 1-benzyl4-piperidone and 1.14 g of 1,2-phenylenediamine in 15 mL of THF was added two spatula tips of molecular sieves 4Å. After stirring at room temperature for 10 minutes, 1.34 g of sodium triacetoxyborohydride was added and the reaction was stirred at room temperature for 18 hours. The reaction was quenched with 50 mL of CH3OH and diluted with EtOAc. After filtering molecular sieves, the filtrate was concentrated under reduced pressure. The residue was partitioned between 50 mL of EtOAc and 30 ml saturated NaHCO3 aqueous solution. After separating layers, the aqueous phase was extracted with 2×50 mL EtOAc. The combined organic phases were washed with 15 mL of brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with 100% EtOAc, then 90% EtOAc in CH3OH to give 666 mg of the title compound as a solid. 1H NMR (400 MHz, CDCl3): δ1.56 (m, 2H), 2.07 (m, 2H), 2.18(m, 2H), 2.87 (d, J=11.6 Hz, 2H), 3.29(m, 1H), 3.56(s, 2H), 6.69 (m, 3H), 6.72(m, 1H), 7.25-7.61(m, 5H). ESI-MS 282 (M+H); HPLC A: 1.92 min.
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